molecular formula C8H11NOS B3044276 Imino(methyl)(4-methylphenyl)-lambda6-sulfanone CAS No. 22132-97-4

Imino(methyl)(4-methylphenyl)-lambda6-sulfanone

Cat. No. B3044276
CAS RN: 22132-97-4
M. Wt: 169.25 g/mol
InChI Key: XOMQMMJNWFJFBZ-UHFFFAOYSA-N
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Description

Imino(methyl)(4-methylphenyl)-lambda6-sulfanone, also known as IMMS, is a compound of the sulfanone family. It is a colorless, crystalline solid with a molecular weight of 224.3 g/mol. IMMS has been used in a variety of scientific research applications, including biochemistry and physiology, due to its unique structural and chemical properties.

Scientific Research Applications

Metal-Free Acid-Catalyzed Synthesis

An efficient, metal-free method for constructing α-diarylmethine imino sulfanone was developed through acid-catalyzed 1,6-conjugate addition of sulfoximines to para-quinone methides. This approach demonstrates broad functional group tolerance, a wide substrate scope, and yields ranging from good to excellent. The method is characterized by mild reaction conditions and high atom economy, proving its practicality even on a gram scale (More, Rupanawar, & Suryavanshi, 2021).

Fluorinated and Nonfluorinated Chiral Synthesis

A study detailed the synthesis of a variety of chiral N-substituted beta-imino sulfoxides from fluorinated and nonfluorinated N-substituted imidoyl chlorides. These compounds were generated through reactions with lithium derivatives of enantiopure methyl p-tolyl sulfoxide, yielding high yields. The research highlighted the Z configuration of the C=N double bond across both N-alkyl and N-aryl derivatives, verified through NMR NOE difference experiments and supported by ab initio calculations (Fustero et al., 1998).

Zinc Ion Sensing for Biological Applications

The compound 4-methyl-2,6-bis(((phenylmethyl)imino)methyl)phenol demonstrated high selectivity for Zn2+ ions, making it an effective zinc ion-selective luminescent probe suitable for biological applications under physiological conditions. The enhanced fluorescence response in the presence of Zn2+ was attributed to the formation of a hexanuclear complex, significantly reducing nonradiative decay of the excited state and allowing for the monitoring of intracellular Zn2+ concentrations in living cells (Roy et al., 2007).

properties

IUPAC Name

imino-methyl-(4-methylphenyl)-oxo-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-7-3-5-8(6-4-7)11(2,9)10/h3-6,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMQMMJNWFJFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=N)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00305941
Record name 1-(S-Methanesulfonimidoyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22132-97-4
Record name NSC172827
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172827
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(S-Methanesulfonimidoyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imino(methyl)(4-methylphenyl)-lambda6-sulfanone
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Reactant of Route 6
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